EMD-1204831 is a potent inhibitor of the receptor tyrosine kinase known as MET, which is also referred to as the hepatocyte growth factor receptor. This compound has garnered attention for its potential antineoplastic activity, particularly in the context of various malignancies where MET is overexpressed or mutated. EMD-1204831 selectively binds to the MET tyrosine kinase, disrupting its signal transduction pathways, which may lead to apoptosis in tumor cells that overexpress this kinase . The development of EMD-1204831 is part of a broader initiative to target aberrant c-Met signaling in cancer therapies, as abnormal activation of this receptor is implicated in tumor proliferation, survival, invasion, and metastasis .
The synthesis of EMD-1204831 involves a series of chemical reactions that optimize its inhibitory properties against the MET kinase. The compound was developed through a lead optimization process that focused on enhancing selectivity and potency against the MET receptor. Although specific synthetic routes are not detailed in the available literature, it is known that compounds in this class typically undergo iterative modifications to improve their pharmacological profiles . The synthesis likely includes steps such as:
EMD-1204831's molecular structure is characterized by its specific binding sites that interact with the MET receptor. While detailed structural data such as 3D coordinates are not provided, studies indicate that its design allows for selective inhibition of MET activity. The compound's structure can be inferred from its chemical formula and functional groups, which are optimized for binding to the MET active site and preventing autophosphorylation—a critical step in its signaling pathway .
The primary chemical reaction involving EMD-1204831 is its interaction with the MET receptor. Upon binding, EMD-1204831 inhibits the phosphorylation of tyrosine residues on the MET protein, specifically at positions Y1234 and Y1235. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival . The effectiveness of EMD-1204831 can be quantified through various assays that measure its IC50 values (the concentration required to inhibit 50% of enzyme activity), which have been reported around 9 nmol/L for c-Met inhibition .
The mechanism of action for EMD-1204831 centers on its role as a selective inhibitor of the MET receptor tyrosine kinase. By binding to the active site of MET, it prevents substrate phosphorylation and subsequent activation of downstream signaling cascades that promote tumor growth and survival. This blockade leads to reduced cellular proliferation and increased apoptosis in cancer cells expressing high levels of MET . The compound's selectivity minimizes off-target effects, making it a promising candidate for targeted cancer therapies.
EMD-1204831 is typically presented as a solid powder. Its physical properties include:
Chemical properties include:
These properties are crucial for determining the appropriate formulation and delivery method for clinical use.
EMD-1204831 has potential applications primarily in oncology, targeting cancers where MET plays a significant role. Its ability to selectively inhibit c-Met makes it suitable for use in:
The ongoing exploration into EMD-1204831's pharmacological profile aims to establish its role within targeted cancer therapies and potentially expand its use beyond initial indications .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3